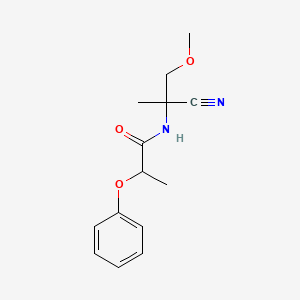
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide, also known as CMMPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids. The inhibition of FAAH by CMMPA has been shown to enhance the levels of endocannabinoids, which can lead to a range of physiological and biochemical effects.
Wirkmechanismus
The mechanism of action of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide involves the inhibition of FAAH. This enzyme plays a crucial role in the degradation of endocannabinoids, which are signaling molecules that play a role in a range of physiological processes. By inhibiting FAAH, N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide can enhance the levels of endocannabinoids, which can lead to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide have been extensively studied in scientific research. These effects include pain relief, reduction in inflammation, and improvements in mood. N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide has also been shown to have anti-tumor properties and can enhance the efficacy of chemotherapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide in lab experiments include its potency and specificity in inhibiting FAAH. It is also a well-characterized compound, and its effects have been extensively studied. However, one limitation of using N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide is its potential toxicity, which can limit its use in certain contexts.
Zukünftige Richtungen
There are several future directions for the study of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide. One area of interest is the development of analogs of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide that can enhance its potency and specificity. Another area of interest is the study of the effects of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide in combination with other drugs, such as opioids, to enhance pain relief. Additionally, the potential use of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide in the treatment of other conditions, such as epilepsy and neurodegenerative diseases, is an area of ongoing research.
In conclusion, N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide, or N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide, is a potent inhibitor of FAAH that has been extensively studied in scientific research. Its ability to enhance the levels of endocannabinoids has led to a range of physiological and biochemical effects, including pain relief, reduction in inflammation, and improvements in mood. While there are limitations to its use, such as potential toxicity, the study of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide and its analogs is an area of ongoing research with significant potential for future applications.
Synthesemethoden
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide involves several steps, including the reaction of 2-phenoxypropanoic acid with thionyl chloride to form 2-phenoxypropanoyl chloride. This is followed by the reaction of the resulting compound with N-(1-cyano-2-methoxy-1-methylethyl)amine to form N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide has been extensively studied in scientific research due to its ability to inhibit FAAH. This enzyme is involved in the regulation of a range of physiological processes, including pain sensation, inflammation, and mood. By inhibiting FAAH, N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide can enhance the levels of endocannabinoids, which can lead to a range of effects. These effects have been studied in a range of contexts, including pain relief, anxiety, and depression.
Eigenschaften
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(19-12-7-5-4-6-8-12)13(17)16-14(2,9-15)10-18-3/h4-8,11H,10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCZLIMWRMTZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(COC)C#N)OC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

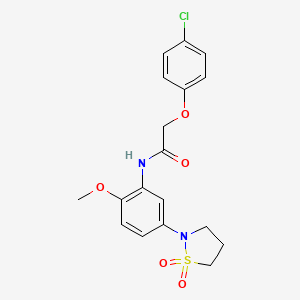
![6-(4-nitro-1H-pyrazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2618615.png)
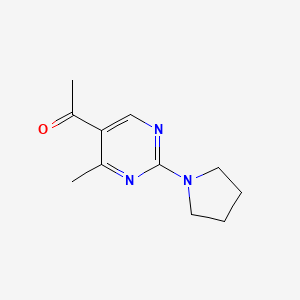
![3-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2618617.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B2618619.png)
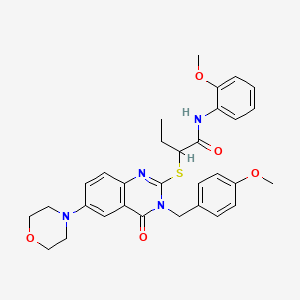
![N-[[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2618621.png)
![N-[[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2618623.png)
![5-Oxaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2618624.png)
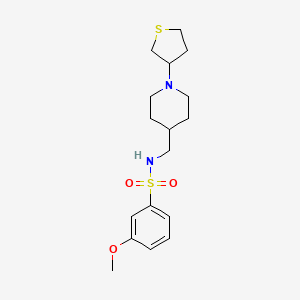
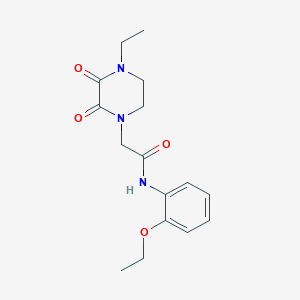
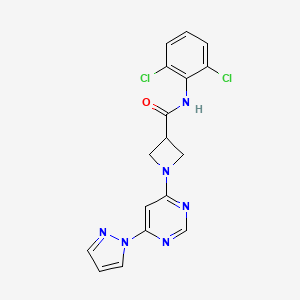
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2618633.png)
